molecular formula C8H5BrO B15321095 4-Bromo-3-ethynylphenol

4-Bromo-3-ethynylphenol

Cat. No.: B15321095
M. Wt: 197.03 g/mol
InChI Key: BAZFXBMMYTYNKG-UHFFFAOYSA-N
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Description

4-Bromo-3-ethynylphenol is an organic compound with the molecular formula C8H5BrO. It is characterized by a bromine atom and an ethynyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-ethynylphenol can be synthesized through several methods. One common approach involves the bromination of 3-ethynylphenol using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction typically proceeds at room temperature and requires careful control of the bromine concentration to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale bromination reactions with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethynylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the ethynyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromine atom to hydrogen, resulting in the formation of 3-ethynylphenol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium iodide (NaI) can replace the bromine atom.

Major Products Formed:

  • Oxidation: 4-Bromo-3-carboxyphenol

  • Reduction: 3-Ethynylphenol

  • Substitution: 4-Iodo-3-ethynylphenol

Scientific Research Applications

4-Bromo-3-ethynylphenol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

4-Bromo-3-ethynylphenol can be compared with other similar compounds, such as 4-bromophenol and 3-ethynylphenol. While these compounds share structural similarities, this compound is unique due to the presence of both a bromine atom and an ethynyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

Comparison with Similar Compounds

  • 4-Bromophenol

  • 3-Ethynylphenol

  • 4-Iodo-3-ethynylphenol

  • 4-Chloro-3-ethynylphenol

Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

4-bromo-3-ethynylphenol

InChI

InChI=1S/C8H5BrO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H

InChI Key

BAZFXBMMYTYNKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)O)Br

Origin of Product

United States

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